molecular formula C16H15NO3S B5157121 Ethyl oxo{[2-(phenylsulfanyl)phenyl]amino}acetate

Ethyl oxo{[2-(phenylsulfanyl)phenyl]amino}acetate

Cat. No.: B5157121
M. Wt: 301.4 g/mol
InChI Key: KTRARSJRKLYTTF-UHFFFAOYSA-N
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Description

Ethyl oxo{[2-(phenylsulfanyl)phenyl]amino}acetate is an organic compound that belongs to the class of esters. Esters are known for their wide occurrence in nature and their significant commercial uses. This compound features a complex structure with both ester and amine functionalities, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl oxo{[2-(phenylsulfanyl)phenyl]amino}acetate typically involves the esterification of an appropriate carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Reagents: Carboxylic acid, alcohol (ethanol), acid catalyst (e.g., sulfuric acid)

    Conditions: Refluxing the mixture to drive the reaction to completion

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as:

    Continuous flow reactors: To ensure consistent product quality and yield

    Catalyst optimization: Using more efficient catalysts to reduce reaction time and increase yield

Chemical Reactions Analysis

Types of Reactions

Ethyl oxo{[2-(phenylsulfanyl)phenyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones

    Reduction: Conversion to alcohols or amines

    Substitution: Nucleophilic substitution reactions at the ester or amine sites

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride

    Substitution: Using nucleophiles like amines or alcohols under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols or amines

    Substitution: Various substituted esters or amines

Scientific Research Applications

Ethyl oxo{[2-(phenylsulfanyl)phenyl]amino}acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Investigated for its potential therapeutic applications

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl oxo{[2-(phenylsulfanyl)phenyl]amino}acetate involves its interaction with various molecular targets and pathways. The compound’s ester and amine functionalities allow it to participate in a range of biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar reactivity but lacking the amine functionality

    Phenylsulfanyl derivatives: Compounds with similar sulfur-containing groups but different ester or amine functionalities

Uniqueness

Ethyl oxo{[2-(phenylsulfanyl)phenyl]amino}acetate is unique due to its combination of ester and amine functionalities, which allows it to participate in a broader range of chemical reactions and applications compared to simpler esters or amines.

Properties

IUPAC Name

ethyl 2-oxo-2-(2-phenylsulfanylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-2-20-16(19)15(18)17-13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRARSJRKLYTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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